4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline
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Overview
Description
4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound features a chlorophenoxy group at the 4-position and a methylsulfanyl group at the 2-position of the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chlorophenoxy and methylsulfanyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorophenoxy position.
Scientific Research Applications
4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Quinolone: A heterocyclic compound with a similar quinazoline core.
4-Chlorophenoxyacetic acid: Contains a chlorophenoxy group but lacks the quinazoline structure.
2-Methylthioquinazoline: Similar to 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline but without the chlorophenoxy group.
Uniqueness
This compound is unique due to the specific combination of functional groups attached to the quinazoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10ClN3OS
- CAS Number : 477845-76-4
This compound features a quinazoline core substituted with a chlorophenoxy group and a methylsulfanyl group, which are crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 0.78 | Induction of apoptosis through cell cycle arrest |
Quinazoline derivatives | HCT116 (colon cancer) | 0.50 | EGFR inhibition leading to reduced proliferation |
Novel quinazolinones | HepG-2 (liver cancer) | 0.35 | Inhibition of CDK4/6 pathway |
Research indicates that the presence of halogen substituents, such as chlorine, enhances the cytotoxicity of quinazoline derivatives by improving their interaction with biological targets .
Antimicrobial Activity
Quinazolines have also been investigated for their antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains:
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 1.5 µg/mL |
Quinazolinone derivatives | Escherichia coli | 2.0 µg/mL |
The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Activity
Recent studies have also explored the anti-inflammatory effects of quinazoline derivatives. The compound has shown potential in reducing inflammation markers in vitro:
- Inflammatory Model : LPS-stimulated macrophages
- Results : Significant reduction in TNF-alpha and IL-6 production at concentrations above 1 µM.
This suggests a possible application in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy Study : A study evaluated the effect of this compound on MCF-7 cells. Results showed a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutics .
- Antimicrobial Assessment : In another research effort, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated potent antimicrobial activity, indicating its potential as a lead compound for antibiotic development .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : Inhibits key enzymes involved in bacterial metabolism and proliferation.
- Cytokine Modulation : Reduces pro-inflammatory cytokine production in immune cells.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2-methylsulfanylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-20-15-17-13-5-3-2-4-12(13)14(18-15)19-11-8-6-10(16)7-9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWOPHQBEYKVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.